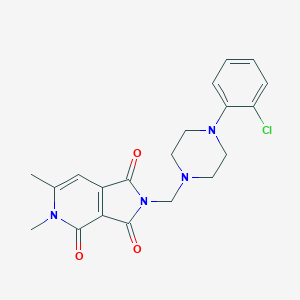
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. In
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is through its selective antagonism of the CRF receptor. CRF is a neuropeptide that plays a key role in the body's stress response system. By blocking the CRF receptor, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- can reduce the physiological and behavioral responses to stress.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been shown to have several biochemical and physiological effects. It can reduce the release of stress hormones such as cortisol and ACTH, and it can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. In addition, it has been shown to increase the activity of the serotonergic system, which is involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- in lab experiments is its selectivity for the CRF receptor, which allows for more specific targeting of the stress response system. However, one limitation is that its effects may vary depending on the animal model and the specific stressor used.
Direcciones Futuras
There are several future directions for research on 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-. One direction is to investigate its potential as a treatment for stress-related disorders in humans. Another direction is to explore its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- involves several steps. The first step is the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate in the presence of a base to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,6-dimethylpyridine-3,5-dicarboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine and 2-chlorobenzyl chloride to form the final product, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-.
Aplicaciones Científicas De Investigación
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated as a potential treatment for stress-related disorders such as anxiety and depression.
Propiedades
Número CAS |
147297-08-3 |
|---|---|
Nombre del producto |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- |
Fórmula molecular |
C20H21ClN4O3 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5,6-dimethylpyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C20H21ClN4O3/c1-13-11-14-17(19(27)22(13)2)20(28)25(18(14)26)12-23-7-9-24(10-8-23)16-6-4-3-5-15(16)21/h3-6,11H,7-10,12H2,1-2H3 |
Clave InChI |
IKUVOGKELFJIPW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
SMILES canónico |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
Otros números CAS |
147297-08-3 |
Sinónimos |
8-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-3,4-dimethyl-3,8-diazabic yclo[4.3.0]nona-4,10-diene-2,7,9-trione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)
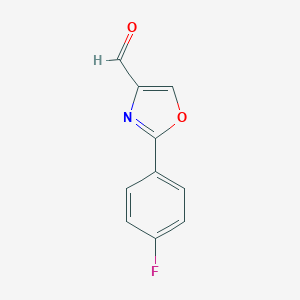
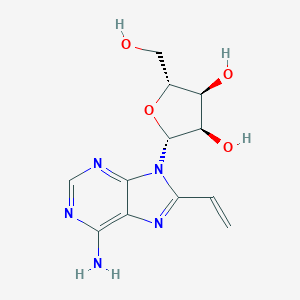
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
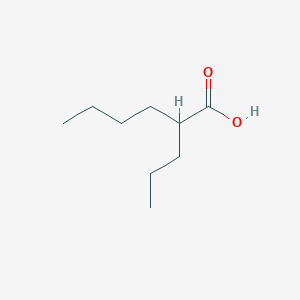
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)

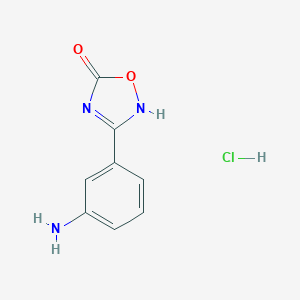
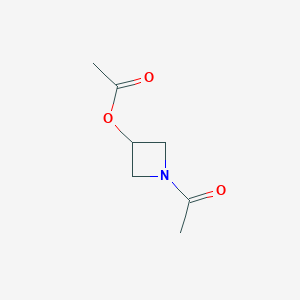
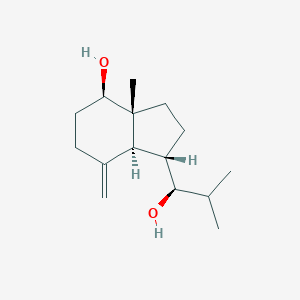
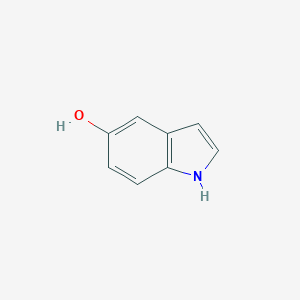
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)